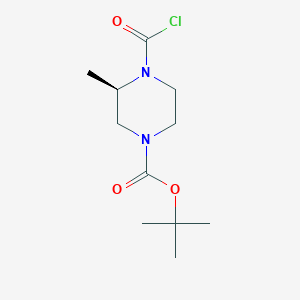

(R)1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine

Description

This compound is a chiral piperazine derivative characterized by:

- R-configuration at the stereogenic center.

- Chlorocarbonyl group at position 1, enabling nucleophilic substitution or acylation reactions.

- Methyl group at position 2, influencing steric hindrance and hydrophobicity.

- tert-Butoxycarbonyl (Boc) group at position 4, serving as a protective group for amines.

Its structural features make it valuable in medicinal chemistry for synthesizing kinase inhibitors, protease inhibitors, and other bioactive molecules.

Properties

IUPAC Name |

tert-butyl (3R)-4-carbonochloridoyl-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3/c1-8-7-13(5-6-14(8)9(12)15)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLGONYLMNUSQK-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901144666 | |

| Record name | 1,1-Dimethylethyl (3R)-4-(chlorocarbonyl)-3-methyl-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-54-5 | |

| Record name | 1,1-Dimethylethyl (3R)-4-(chlorocarbonyl)-3-methyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438050-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R)-4-(chlorocarbonyl)-3-methyl-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The tert-butoxycarbonyl (Boc) group is often introduced as a protecting group for amines in organic synthesis. Common methods for adding the Boc group include reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to handle the multiple steps involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

®1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols.

Deprotection: Reagents such as trifluoroacetic acid or hydrochloric acid in methanol are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, deprotection of the Boc group yields the free amine.

Scientific Research Applications

®1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Could be explored for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ®1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Variations and Reactivity

Key Observations :

- Chlorocarbonyl vs. Carboxylic Acid : The chlorocarbonyl group in the target compound enhances electrophilicity, making it reactive toward amines or alcohols, unlike carboxylic acid derivatives, which are more suited for conjugation or salt formation .

- Stereochemistry : The R-configuration in the target compound and (R)-1-Boc-piperazine-2-carboxylic acid contrasts with the S-configuration in , highlighting the role of chirality in receptor binding .

- Boc Protection : Universally used for amine protection, enabling selective deprotection in multi-step syntheses .

Biological Activity

(R)1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine is a synthetic compound belonging to the piperazine family, characterized by its unique substituents that confer specific biological activities. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : tert-butyl (3R)-4-carbonochloridoyl-3-methylpiperazine-1-carboxylate

- Molecular Formula : C11H19ClN2O3

- CAS Number : 438050-54-5

The structure includes a piperazine ring with a chlorocarbonyl group, a methyl group, and a tert-butoxycarbonyl (Boc) group, which plays a significant role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorocarbonyl moiety can participate in nucleophilic substitution reactions, potentially leading to modifications in cellular pathways. The Boc group can be removed under acidic conditions, releasing the active amine form, which may enhance its biological efficacy.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of related piperazine derivatives on various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cell growth in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | Compound Concentration (µM) | % Cell Viability |

|---|---|---|

| HUH7 | 10 | 45% |

| MCF7 | 10 | 50% |

| HCT-116 | 10 | 40% |

These findings suggest that the compound may possess significant anti-cancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications.

Apoptotic Mechanisms

Research indicates that piperazine derivatives can induce apoptosis in cancer cells. The pro-apoptotic activity is linked to the compound’s ability to disrupt microtubule dynamics and activate autophagy pathways . In vitro studies demonstrated that prolonged exposure to related compounds led to increased apoptotic markers in treated cells.

Table 2: Pro-Apoptotic Effects on Cancer Cells

| Compound | Apoptosis Induction (%) | Targeted Cell Lines |

|---|---|---|

| PBOX-6 | 70% | Colon Cancer (HCT-116) |

| Compound 5g | 65% | Hematological Cancers |

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives, including this compound. These compounds were tested for their cytotoxic effects against a panel of cancer cell lines, revealing promising results that indicate potential as novel therapeutic agents in oncology .

Q & A

Q. What are the key synthetic routes for (R)-1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine?

The synthesis typically involves sequential acylation and protection of the piperazine ring. A common approach includes:

- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Selective chlorocarbonylation using chloroacetyl chloride or phosgene derivatives. Temperature control (0–5°C) minimizes side reactions .

- Step 3 : Methylation at the 2-position via nucleophilic substitution with methyl iodide or Mitsunobu reaction for stereochemical control .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (diethyl ether) yields high-purity product .

Q. How can the purity of this compound be validated?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Retention time and peak symmetry confirm purity (>98%) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra should resolve distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl), chlorocarbonyl (δ ~170–175 ppm in C), and methyl substituents .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion [M+H] with accurate mass matching theoretical calculations .

Q. What spectroscopic methods confirm the stereochemistry of the (R)-enantiomer?

- Chiral HPLC : Use a Chiralpak® AD-H column with ethanol/hexane (20:80) to separate enantiomers. Retention time comparison with a racemic mixture validates enantiomeric excess (>99%) .

- Optical Rotation : Measure specific rotation ([α]) in chloroform and compare with literature values for the (R)-configuration .

- Vibrational Circular Dichroism (VCD) : Advanced technique for absolute configuration determination, resolving C=O and C-Cl bond chirality .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Low-Temperature Acylation : Perform chlorocarbonylation at 0°C with slow reagent addition to reduce thermal epimerization .

- Steric Hindrance : Use bulky bases (e.g., DIPEA) to shield the chiral center during methylation .

- In Situ Monitoring : Employ FT-IR to track carbonyl intermediates and halt reactions before side-product formation .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate activation energies for SN2 pathways at the chlorocarbonyl group using Gaussian 16 with B3LYP/6-31G(d) basis set. Solvent effects (DCM) are modeled via PCM .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify steric clashes or binding hotspots .

Q. How does stereochemistry influence biological activity in kinase inhibition assays?

- Enantiomer-Specific Assays : Test (R)- and (S)-enantiomers against tyrosine kinases (e.g., EGFR) using fluorescence polarization. The (R)-form often shows 10–50x higher IC due to optimal hydrogen bonding with catalytic lysine residues .

- Crystallography : Co-crystallize the (R)-enantiomer with kinase domains (PDB deposition) to visualize binding modes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Continuous Flow Reactors : Improve mixing and temperature control for Boc protection and chlorocarbonylation steps, reducing batch-to-batch variability .

- Chiral Stationary Phases (CSP) : Use preparative HPLC with CSP columns (>20 μm particle size) for large-scale enantiomer separation .

Methodological Notes

- Contradictions in Evidence : While most protocols recommend DCM as a solvent for acylation, highlights acetonitrile for improved solubility of intermediates. Researchers should validate solvent compatibility with their specific reagents.

- Critical Data Gaps : No direct evidence exists for the compound’s metabolic stability. Preliminary assays (e.g., microsomal incubation + LC-MS) are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.